molecular formula C19H18O2 B12305663 1,7-Diphenyl-5-hydroxy-4,6-hepten-3-one

1,7-Diphenyl-5-hydroxy-4,6-hepten-3-one

Cat. No.: B12305663
M. Wt: 278.3 g/mol
InChI Key: MJCANANSGRMBIC-HHEXEYPASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Diphenyl-5-hydroxy-4,6-hepten-3-one can be synthesized through various synthetic routes. One common method involves the condensation of benzaldehyde with acetophenone in the presence of a base, followed by cyclization and subsequent oxidation . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound often involves large-scale extraction from natural sources, such as the seeds of Alpinia katsumadai . The extraction process may use solvents like dichloromethane to isolate the compound, followed by purification steps such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,7-Diphenyl-5-hydroxy-4,6-hepten-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The double bonds can be reduced to form saturated compounds.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used.

Major Products Formed

    Oxidation: Formation of 1,7-Diphenyl-5-keto-4,6-hepten-3-one.

    Reduction: Formation of 1,7-Diphenyl-5-hydroxyheptane.

    Substitution: Formation of halogenated derivatives of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Diphenyl-5-hydroxy-4,6-hepten-3-one is unique due to its specific combination of antioxidative, anti-inflammatory, and potential anticancer activities. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C19H18O2

Molecular Weight

278.3 g/mol

IUPAC Name

(4Z,6E)-5-hydroxy-1,7-diphenylhepta-4,6-dien-3-one

InChI

InChI=1S/C19H18O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,15,20H,12,14H2/b13-11+,18-15-

InChI Key

MJCANANSGRMBIC-HHEXEYPASA-N

Isomeric SMILES

C1=CC=C(C=C1)CCC(=O)/C=C(/C=C/C2=CC=CC=C2)\O

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C=C(C=CC2=CC=CC=C2)O

Origin of Product

United States

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